molecular formula C14H19N3O B2659612 8-Benzyl-1,2,8-triazaspiro[4.5]decan-3-one CAS No. 785782-25-4

8-Benzyl-1,2,8-triazaspiro[4.5]decan-3-one

Cat. No. B2659612
CAS RN: 785782-25-4
M. Wt: 245.326
InChI Key: GAWGGDNMPCOVJM-UHFFFAOYSA-N
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Description

8-Benzyl-1,2,8-triazaspiro[4.5]decan-3-one is a small molecule . It is also known as Simufilam, PTI-125, or sumifilam . It has a molecular formula of C14H19N3O and a molecular weight of 245.33 .

Scientific Research Applications

Optimization of Synthesis Techniques

One study reported the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives from N-benzyl-4-piperidone and N-protected amino acid amides on solid support, optimizing the synthesis on SynPhase™ Lanterns. This demonstrates the compound's role in facilitating the development of novel synthetic methodologies on solid phase (Bedos et al., 2003).

Library of Compounds for Biological Screening

Another application involves the creation of a discrete compound library with the structure 8-benzyl-4-(p-substituted-benzyl)-1,4,8-triazaspiro[4.5]decan-2-one, prepared on SynPhase Lanterns. This library was designed for screening in various biological assays, indicating the compound's utility in drug discovery processes (Feliu et al., 2004).

Anticancer and EGFR Inhibition

A series of triazaspiro[4.5]dec-8-ene benzylidine derivatives containing a thiazolidinone ring system were synthesized and evaluated as potential epidermal growth factor receptor inhibitors. Some derivatives showed potent inhibitory activity and moderate antiproliferative activity against the MCF-7 cell line, suggesting their application in designing new anticancer agents (Fleita et al., 2013).

Antimicrobial Activity

New series of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing triazole, piperidine, and sulfonamide moieties were synthesized and evaluated for their antimicrobial activities. Some compounds exhibited significant activity against various microbial strains, highlighting the compound's relevance in developing antimicrobial agents (Dalloul et al., 2017).

Ultrasound-assisted Synthesis

An ultrasound-assisted synthesis method was employed to construct novel 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives. This environmentally friendly and efficient method showcases the compound's adaptability to advanced synthetic techniques, promoting energy efficiency and selectivity under ambient conditions (Velupula et al., 2021).

Mechanism of Action

Simufilam, a synonym for 8-Benzyl-1,2,8-triazaspiro[4.5]decan-3-one, is known to bind to filamin, a ubiquitous scaffolding protein and regulator of the actin cytoskeleton . Filamin has been reported to stabilize the high-affinity interaction of soluble Aβ42 and the α7 nicotinic acetylcholine receptor (α7nAChR), which has been reported to trigger tau phosphorylation and synaptic dysfunction in some experimental systems . Preclinical studies suggest that PTI-125 prevents and reverses the binding of Aβ42 to α7nAChR .

properties

IUPAC Name

8-benzyl-1,2,8-triazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c18-13-10-14(16-15-13)6-8-17(9-7-14)11-12-4-2-1-3-5-12/h1-5,16H,6-11H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWGGDNMPCOVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)NN2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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